Orthogonal C–I vs C–Br Bond Dissociation Energies Enable Sequential Cross-Coupling Selectivity
The carbon-iodine (C–I) bond and carbon-bromine (C–Br) bond in 3-bromo-4'-iodobenzophenone exhibit a bond dissociation energy (BDE) difference of approximately 15 kcal/mol (C–I ~57 kcal/mol; C–Br ~72 kcal/mol) [1]. This energetic disparity translates directly to differential oxidative addition rates in palladium-catalyzed couplings, with aryl iodides reacting 10–100× faster than aryl bromides under comparable conditions [2]. For the comparator 4-iodobenzophenone (lacking bromine), no such orthogonal reactivity exists; for 3-bromo-3'-iodobenzophenone, the altered steric and electronic environment modifies the coupling regioselectivity [3].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I: ~57 kcal/mol; C–Br: ~72 kcal/mol |
| Comparator Or Baseline | C–I: ~57 kcal/mol; C–Cl: ~85 kcal/mol (comparator: 3-bromo-4'-chlorobenzophenone); C–Br: ~72 kcal/mol (comparator: 4-iodobenzophenone lacks orthogonal handle) |
| Quantified Difference | ΔBDE (C–Br vs C–I) ≈ 15 kcal/mol; ΔBDE (C–I vs C–Cl) ≈ 28 kcal/mol |
| Conditions | Bond dissociation energy values are class-level data for aryl halides; coupling rate differences derived from palladium-catalyzed Suzuki-Miyaura mechanistic studies |
Why This Matters
The 15 kcal/mol BDE gap between C–I and C–Br provides the thermodynamic foundation for orthogonal reactivity, enabling two sequential cross-coupling steps without protecting group manipulations—a key procurement consideration for synthetic efficiency.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2003. View Source
- [2] Science of Synthesis. Traditionally, aryl iodides and bromides have been more reactive coupling partners than the corresponding aryl chlorides in palladium-catalyzed Suzuki–Miyaura reactions. View Source
- [3] Zhang, H. Site-selective cross-coupling of dihalogenated acetophenones and dihalogenated benzophenones with aryl titanium reagents under catalyst control. Monatshefte für Chemie - Chemical Monthly, 2023, 154, 873–885. View Source
